[4-(2-Methylimidazol-1-yl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGKOWEHCVONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471301 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-58-9 | |
| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization Techniques
Single-Crystal X-ray Diffraction (SC-XRD) Studies
A comprehensive search of scientific databases did not yield a publicly available single-crystal X-ray diffraction study for [4-(2-Methylimidazol-1-yl)phenyl]methanol. Such a study would be essential for a detailed understanding of its solid-state structure. The following subsections outline the type of information that would be derived from such an analysis.
Without crystallographic data, the precise molecular conformation, including bond angles, bond lengths, and the dihedral angle between the phenyl and imidazole (B134444) rings, cannot be definitively stated. The molecule is chiral at the benzylic carbon if it were to be asymmetrically substituted, but as this compound, the carbinol carbon is prochiral unless the molecule crystallizes in a chiral space group.
Information regarding the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell (Z) is not available. This information is fundamental to describing how the molecules are arranged in the crystal lattice.
A crystallographic study would reveal the nature and geometry of intermolecular forces that stabilize the crystal structure. These typically include hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the imidazole ring, as well as potential π-π stacking interactions between the aromatic rings. Without experimental data, a detailed analysis of these interactions is not possible.
There is no available information on whether this compound exhibits polymorphism (the ability to exist in multiple crystalline forms) or if it forms solvates by including solvent molecules within its crystal lattice.
Spectroscopic Investigations of Molecular Structure
While general spectroscopic properties can be predicted, specific, experimentally determined data with detailed analysis for this compound are not found in the surveyed literature.
A detailed analysis of the ¹H and ¹³C NMR spectra, including specific chemical shifts (δ) in ppm and coupling constants (J) in Hz, has not been published in available resources. Such data would be crucial for confirming the molecular structure in solution and providing insight into the electronic environment of the protons and carbon atoms. A hypothetical data table for such findings would typically be presented as follows, but is currently unpopulated due to the lack of specific data.
Table 1: Hypothetical ¹H NMR Data for this compound (No experimental data available)
Table 2: Hypothetical ¹³C NMR Data for this compound (No experimental data available)
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the 2-methylimidazole (B133640) ring, the phenyl ring, and the methanol (B129727) group.
The spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the methanol moiety. The C-H stretching vibrations of the aromatic phenyl ring and the imidazole ring are anticipated to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹.
Vibrations associated with the C=C and C=N bonds of the aromatic and imidazole rings are expected to produce sharp peaks in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is typically found in the 1000-1050 cm⁻¹ region. Bending vibrations for the various C-H bonds would also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.
Table 1: Predicted Infrared (IR) Spectroscopy Vibrational Mode Assignments for this compound This table is predictive and based on characteristic functional group frequencies.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 | O-H Stretch | Methanol |
| 3000-3100 | C-H Stretch | Aromatic (Phenyl and Imidazole) |
| 2850-2960 | C-H Stretch | Aliphatic (Methyl) |
| 1450-1600 | C=C and C=N Stretch | Aromatic and Imidazole Rings |
| 1000-1050 | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 188.
The fragmentation pattern provides valuable information about the molecule's structure. Plausible fragmentation pathways for this compound could involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 171, or the loss of the entire hydroxymethyl group (-CH₂OH) resulting in a fragment at m/z 157. Cleavage of the bond between the phenyl ring and the imidazole group could also occur, leading to characteristic fragments for each ring system. For instance, a fragment corresponding to the 2-methylimidazole cation could be observed.
Table 2: Predicted Mass Spectrometry (MS) Fragmentation Analysis for this compound This table presents a hypothetical fragmentation pattern.
| m/z | Proposed Fragment |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 171 | [M - OH]⁺ |
| 157 | [M - CH₂OH]⁺ |
| 107 | [C₇H₇O]⁺ (Phenylmethanol fragment) |
| 82 | [C₄H₆N₂]⁺ (2-Methylimidazole fragment) |
Thermal Analysis and Stability Studies
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing the thermal stability and phase behavior of crystalline solids.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a pure crystalline sample of this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are indicative of the compound's purity and crystalline nature.
Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data This data is representative and not experimentally determined for this specific compound.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 150 | 155 | 120 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a material. A TGA curve for this compound would likely show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps. For many imidazole derivatives, decomposition temperatures are often observed to be above 200°C, suggesting good thermal stability.
Table 4: Illustrative Thermogravimetric Analysis (TGA) Data This data is representative and not experimentally determined for this specific compound.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|
| 1 | 220 - 350 | 95 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₁₁H₁₂N₂O, the theoretical elemental composition can be calculated.
Table 5: Elemental Analysis Data for this compound (C₁₁H₁₂N₂O)
| Element | Theoretical (%) |
|---|---|
| Carbon (C) | 70.19 |
| Hydrogen (H) | 6.43 |
| Nitrogen (N) | 14.88 |
| Oxygen (O) | 8.50 |
Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity. wikipedia.orgnih.gov A PXRD pattern is a plot of the intensity of X-ray scattering as a function of the scattering angle (2θ). For a pure, crystalline sample of this compound, the PXRD pattern would exhibit a series of sharp, well-defined peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal lattice structure. The absence of a broad, amorphous halo would indicate a high degree of crystallinity, and the absence of unexpected peaks would confirm the phase purity of the bulk sample. nih.gov
Table 6: Hypothetical Powder X-ray Diffraction (PXRD) Peak List This table presents a hypothetical set of diffraction peaks for illustrative purposes.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 65 |
| 25.1 | 3.54 | 90 |
| 28.9 | 3.09 | 50 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and related properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the energetic stability and reactivity of molecules. By calculating the electron density, DFT can determine key quantum chemical parameters.
For a molecule like [4-(2-Methylimidazol-1-yl)phenyl]methanol, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p). Such calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
For instance, a DFT study on a related aromatic phenanthroimidazole derivative revealed a moderate HOMO-LUMO energy gap of 4.088 eV, indicating a balance of stability and potential for electronic transitions useful in materials science. ppor.az The study also calculated other key parameters that describe the molecule's reactivity. ppor.az While these values are for a different molecule, they illustrate the type of data that DFT calculations provide.
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for an Analogous Imidazole (B134444) Compound
| Parameter | Value (eV) | Interpretation for this compound |
| EHOMO | -5.005 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.917 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.088 | Indicates moderate kinetic stability and potential for electronic applications. ppor.az |
| Ionization Potential (I) | 5.005 | Energy required to remove an electron; a higher value indicates greater stability. |
| Electron Affinity (A) | 0.917 | Energy released upon gaining an electron. |
| Chemical Hardness (η) | 2.044 | Measures resistance to change in electron distribution; moderate hardness suggests moderate stability. ppor.az |
| Electronegativity (χ) | 2.961 | Indicates the molecule's tendency to attract electrons. ppor.az |
| Electrophilicity Index (ω) | 2.146 | Measures the propensity to accept electrons; a moderate value suggests some electrophilic character. ppor.az |
Note: Data presented is for 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine, a related compound, to illustrate the outputs of DFT calculations. ppor.az
DFT is also employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. For a flexible molecule like this compound, which has rotational freedom around the single bond connecting the phenyl and imidazole rings, as well as the C-C bond of the methanol (B129727) group, multiple low-energy conformations may exist.
Conformational analysis involves systematically exploring the potential energy surface by rotating specific dihedral angles. For example, a study on N,N'-(alkane-1,n-diyl)bis(2-phenyl-3,5-dihydro-4H-imidazol-4-one)s used computational methods to generate and optimize 50 conformers to identify the most stable arrangements. mdpi.com A similar approach for this compound would reveal the preferred spatial orientation of its constituent rings and the methanol group. This information is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological target or pack in a crystal lattice.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. These theoretical shifts can be compared with experimental data to confirm the molecular structure. Studies on various benzimidazole (B57391) derivatives have shown a strong correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts, validating the computational approach. researchgate.netresearchgate.net
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific functional groups and vibrational modes within the molecule. For example, a study on a complex substituted imidazole derivative used DFT calculations to interpret its fundamental vibrational frequencies. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or methanol, and observing its behavior over nanoseconds or longer. Such simulations can provide insights into:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl group and the nitrogen atoms of the imidazole ring.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the methanol group of the solute and the surrounding solvent molecules.
Conformational Dynamics: How the molecule transitions between different conformations in solution.
While no specific MD studies on this compound were found, research on similar systems, such as methanol's effect on methane-hydrate nucleation, demonstrates the power of MD in revealing complex molecular interactions and dynamic processes in solution. nih.govresearchgate.net
Investigation of Reaction Mechanisms and Energy Pathways
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. By calculating the energies of these species, chemists can determine the activation energy barriers and reaction thermodynamics.
For this compound, this could involve studying reactions such as the esterification of the methanol group or electrophilic substitution on the aromatic rings. A computational study on the synthesis of a tetrasubstituted imidazole, for example, used DFT to detail the reaction steps, including hydroxylation and dehydration, and calculated the Gibbs free energy barriers for each step. researchgate.net This type of analysis provides a microscopic view of the reaction pathway that is often inaccessible through experimental means alone.
Photophysical Properties and Excited-State Dynamics
The interaction of molecules with light, leading to absorption and emission, is described by their photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules.
For this compound, TD-DFT calculations could predict:
Absorption Spectra: The wavelengths of light the molecule absorbs (its color) and the intensity of these absorptions. These are calculated as vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.).
Emission Spectra: The wavelengths of light the molecule emits (fluorescence or phosphorescence) after being excited. This involves optimizing the geometry of the first excited state (S₁) and calculating the energy of the transition back to the ground state.
Excited-State Dynamics: TD-DFT can be used to explore potential energy surfaces of excited states, which can reveal pathways for non-radiative decay or photochemical reactions, such as excited-state proton transfer (ESIPT).
A theoretical study on 2-(phenyl)imidazo[4,5-c]pyridine in methanol, for instance, used TD-DFT to investigate the mechanism of ESIPT. nih.gov The study calculated that upon photoexcitation, the hydrogen bonds between the imidazole derivative and solvent molecules were strengthened, facilitating proton transfer with a relatively low energy barrier of 8.785 kcal/mol in the S₁ state. nih.gov This kind of detailed mechanistic insight is crucial for designing molecules with specific fluorescent properties for applications in sensors or imaging.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions5.4.2. Solvatochromism Effects in Solution
Without primary research data from scholarly sources, any attempt to create content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and verifiable detail.
Advanced Applications in Materials Science
Luminescent Properties of [4-(2-Methylimidazol-1-yl)phenyl]methanol-Based Coordination Compounds
Coordination compounds incorporating ligands with imidazole (B134444) and phenyl moieties frequently exhibit notable luminescent properties. While direct studies on this compound are limited, the behavior of structurally similar ligands in coordination polymers provides significant insight into its potential. The combination of the π-conjugated phenyl system and the N-heterocyclic imidazole ring creates a platform for strong fluorescence and phosphorescence when coordinated with d¹⁰ metal ions such as Zinc(II) and Cadmium(II).
The rigid structure of the ligand, once incorporated into a coordination polymer, can reduce non-radiative decay pathways, leading to an enhancement of emission intensity. Research on related bis(imidazole) ligands has shown that the resulting metal-organic frameworks (MOFs) can display strong luminescence, often attributed to ligand-centered electronic transitions. For instance, zinc and cadmium coordination polymers constructed from ligands like 1,4-bis(2-methylimidazol-1-ylmethyl)benzene exhibit intense emissions in the visible spectrum. mdpi.com The emission properties are influenced by the metal center, the coordination geometry, and the presence of guest molecules within the framework. nih.gov Zinc(II) complexes, in particular, are well-known for their luminescent behavior, often showing emission bands that are hypsochromically shifted (blue-shifted) compared to the free ligand. researchgate.net The functionalization of the phenyl ring, such as with halogen atoms, has been shown to further tune the photoluminescence quantum yields in related zinc complexes. mdpi.com
These findings suggest that coordination compounds derived from this compound would likely be highly emissive materials, with potential applications in solid-state lighting, chemical sensing, and optical devices. The methanol (B129727) group on the phenyl ring also offers a site for further modification, allowing for the fine-tuning of the electronic and, consequently, the luminescent properties of the resulting materials.
Table 1: Luminescent Properties of Coordination Compounds with Related Imidazole-Phenyl Ligands
| Metal Ion | Ligand | Emission Max (nm) | Reference |
|---|---|---|---|
| Zn(II) | 1-(biphenyl-4-yl)-1H-imidazole | 350 | researchgate.net |
| Zn(II) | 1,4-bis(imidazol-1-yl)butane & 4,4′-stilbenedicarboxylic acid | 410 | science.gov |
| Cd(II) | 1,4-bis(imidazol-1-yl)butane & 4,4′-stilbenedicarboxylic acid | 399 | science.gov |
Application in Electrochemical Sensing Systems
The imidazole moiety is a key functional group in the design of electrochemical sensors due to its ability to coordinate with metal ions and participate in electrochemical reactions. Materials incorporating imidazole derivatives have been successfully used to modify electrodes for the detection of various analytes. sciopen.com Metal-organic frameworks (MOFs) constructed from imidazole-based ligands, for example, have emerged as a promising platform for sensing applications. mdpi.com These porous materials offer a high surface area and tunable active sites that can enhance the sensitivity and selectivity of an electrochemical sensor.
While the direct application of this compound in this context is an area for future research, its structure is highly conducive to such use. It can be employed in two primary ways:
As a Ligand in Sensor-Active MOFs: The compound can act as a linker to build MOFs. The resulting framework, with exposed imidazole groups and potentially redox-active metal centers, could be deposited on an electrode surface. The high density of active sites within the MOF can facilitate the electrocatalytic oxidation or reduction of target analytes, leading to a measurable signal. For instance, MOFs containing imidazole ligands like Zeolitic Imidazolate Framework-67 (ZIF-67) are noted for their sensing capabilities. mdpi.com
For Surface Functionalization: The molecule can be immobilized on conductive substrates, such as graphene oxide or carbon nanotubes. sciopen.com The imidazole group provides a coordination site for target ions, while the phenyl-methanol backbone allows for stable attachment to the electrode surface. Such modified electrodes can be used for the nonenzymatic detection of various species. Research on polyoxometalate-based complexes bearing bis-imidazole ligands has demonstrated their effectiveness as electrochemical sensors for detecting ions like Cr(VI) and Fe(III). figshare.com
The inherent properties of the this compound molecule make it a strong candidate for the development of next-generation electrochemical sensors for environmental monitoring and clinical diagnostics.
Catalytic Activity in Organic Transformations
The imidazole ring is the structural core of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. this compound serves as a valuable precursor for the synthesis of such catalytically active species.
Design of Heterogeneous and Homogeneous Catalytic Systems
The transformation of the imidazole in this compound into an imidazolium (B1220033) salt creates a direct precursor to an NHC. Deprotonation of this salt generates the highly nucleophilic carbene, which can catalyze a wide range of organic reactions.
Homogeneous Catalysis: The corresponding imidazolium salt can be used directly in solution to generate the NHC in situ. These soluble NHCs are effective in numerous transformations, including benzoin (B196080) condensations, Stetter reactions, and polymerizations. The electronic and steric properties of the NHC can be tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocycle. science.gov
Heterogeneous Catalysis: For improved catalyst recovery and recycling, the NHC precursor can be immobilized on a solid support. The methanol group on the phenyl ring of this compound provides a convenient handle for covalent attachment to materials like silica, polymers, or magnetic nanoparticles. This approach combines the high activity of NHC catalysis with the practical advantages of heterogeneous systems. For example, resin-supported organocatalysts have demonstrated efficient and recyclable activity in chemical reductions. rsc.org
Structure-Activity Relationship in Catalysis
The catalytic performance of an NHC derived from this compound is intrinsically linked to its molecular structure. The key relationships are:
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the phenyl ring influences the nucleophilicity of the carbene center. A more electron-rich phenyl group will increase the electron density on the imidazole ring, enhancing the nucleophilicity and potentially the activity of the NHC.
Steric Effects: The 2-methyl group on the imidazole ring provides steric bulk near the active carbene center. This steric hindrance plays a crucial role in controlling the selectivity (e.g., enantioselectivity in asymmetric catalysis) of the catalyzed reaction by directing the approach of the substrate. The development of new imidazolium salts with varied steric and electronic profiles is a key strategy for discovering novel and more efficient NHC-catalyzed processes. science.gov
Computational studies have provided deep insight into the mechanisms of NHC-catalyzed reactions, confirming that the carbene activates substrates by forming key intermediates, for example in the conversion of carbon dioxide to methanol. acs.org
Sorption and Separation Applications in Porous Frameworks
The rigid structure and defined coordination vector of this compound make it an excellent candidate as an organic linker for the construction of porous coordination polymers, or MOFs. These materials are renowned for their high surface areas, tunable pore sizes, and chemically functionalized interiors, making them ideal for gas storage, sorption, and separation. researchgate.net, nih.gov
The imidazole group readily coordinates to metal ions, forming the nodes of the framework, while the phenyl group acts as a rigid spacer, defining the pores and channels. The use of imidazolate linkers is a well-established strategy for creating robust frameworks with permanent porosity. sciopen.com, figshare.com
Research into related systems demonstrates the potential of such materials. Porous MOFs constructed from zinc or cadmium and multidentate imidazole-containing ligands have shown selective adsorption of CO₂., The nature of the metal ion and the specific geometry of the organic linker dictate the final topology of the framework and, consequently, its sorption properties. Cationic frameworks, which can be designed using imidazolium-based linkers, show selective adsorption of anionic or polar organic molecules. sciopen.com, figshare.com Furthermore, some porous zinc-based frameworks have exhibited interesting guest-dependent luminescent properties and the ability to adsorb molecules like benzene (B151609), toluene, and methanol. nih.gov
Table 2: Adsorption Properties of Porous Frameworks with Imidazole-Based Ligands
| Framework Type | Ligand(s) | Adsorbate | Key Finding | Reference |
|---|---|---|---|---|
| Cationic Cu-MOF | Imidazolium dicarboxylate | Organic molecules | Selective adsorption of molecules with carboxylic groups. | sciopen.com |
| Cd-MOF | 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene)nicotinohydrazide | CO₂ | Adsorption capacity is dependent on the coordinated anion in the pores. | |
| Zn-MOF | 3,3',5,5'-tetramethyl-4,4'-bipyrazolate & 1,4-benzenedicarboxylate | Benzene, Toluene, Methanol | High porosity and selective sorption capabilities. | nih.gov |
Frameworks built using this compound could be tailored for specific separation tasks, such as separating CO₂ from flue gas or purifying valuable chemicals, by careful selection of the metal node and synthesis conditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4-(2-Methylimidazol-1-yl)phenyl]methanol?
- Methodology : Refluxing in ethanol/water mixtures with stoichiometric equivalents of reactants (e.g., 0.01 mol) for 6–8 hours, followed by recrystallization from ethanol, yields crystalline products (e.g., brownish-red or yellow crystals) . Catalytic additives like glacial acetic acid (2 drops) improve condensation reactions, as seen in imidazole-derived ligand syntheses .
- Critical Parameters : Reaction time, solvent polarity, and temperature (e.g., ice-water quenching post-reflux ensures product purity) .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- NMR : Prepare samples in deuterated methanol (CD₃OD) at ~8 mg/mL, using TMS as a 0 ppm reference. ¹H NMR spectra should resolve imidazole protons (δ 6.35–8.32 ppm) and aromatic/methanol groups .
- X-ray Crystallography : Single-crystal studies (e.g., Bruker SMART CCD diffractometer) with SHELX refinement (R factor < 0.05) confirm bond lengths (e.g., C–C = 1.39–1.48 Å) and hydrogen-bonding networks (O–H⋯N, 2.8–3.0 Å) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Case Study : For oxadiazole derivatives, discrepancies in torsion angles (e.g., 3.76° vs. 5.49°) arise from packing effects. Use high-resolution data (T = 185 K) and SHELXL refinement with anisotropic displacement parameters .
- Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p)) to identify steric or electronic distortions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Approach :
Calculate Fukui indices (DFT) to identify nucleophilic sites (e.g., methanol oxygen or imidazole N-atoms).
Simulate reaction pathways (e.g., with thionyl chloride) using Gaussian09 at the M06-2X/def2-TZVP level.
- Outcome : Predict regioselectivity for derivatives like 4-(2-methylimidazol-1-yl)benzyl chloride .
Q. What advanced spectroscopic methods characterize hydrogen-bonding interactions in solid-state structures?
- Techniques :
- IR Spectroscopy : O–H stretching frequencies (3200–3400 cm⁻¹) shift upon hydrogen bonding (e.g., O–H⋯N in oxadiazole derivatives) .
- Solid-State NMR : ¹³C CP/MAS NMR resolves crystallographically distinct carbon environments (e.g., imidazole vs. phenyl carbons) .
Biological and Functional Studies
Q. How is the biological activity of this compound assessed against microbial targets?
- Protocol :
MIC Assays : Test compound dilutions (0.1–100 µg/mL) in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices .
- Key Findings : Imidazole derivatives show moderate antimicrobial activity (MIC = 25–50 µg/mL) but require structural optimization for reduced cytotoxicity .
Q. What methodologies evaluate the compound’s potential as a kinase inhibitor?
- Kinase Profiling : Use fluorescence polarization assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding pockets in kinases (e.g., EGFR, CDK2).
- Docking Studies : AutoDock Vina simulations predict binding poses within kinase active sites (e.g., imidazole ring π-stacking with Phe residues) .
Future Research Directions
Q. How can biocatalytic synthesis improve the sustainability of producing this compound?
- Proposal : Engineer Candida antarctica lipase B (CAL-B) to catalyze imidazole-phenyl coupling in aqueous media. Optimize reaction parameters (pH 7–9, 30–40°C) using design of experiments (DoE) .
Q. What novel applications exist for metal complexes derived from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
